Home > Products > Screening Compounds P41144 > Zalunfiban (dihydrochloride)
Zalunfiban (dihydrochloride) -

Zalunfiban (dihydrochloride)

Catalog Number: EVT-8312488
CAS Number:
Molecular Formula: C16H20Cl2N8O2S
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Zalunfiban involves several key steps, which are typically detailed in scientific literature. The compound can be synthesized through a combination of organic reactions that lead to the formation of the desired molecular structure. Specific methodologies include:

  • Chemical Libraries Screening: Initial discovery often involves high-throughput screening of chemical libraries to identify potential candidates that exhibit the desired biological activity against the glycoprotein IIb/IIIa receptor.
  • Structure-Based Drug Design: Utilizing computational methods to model interactions between the compound and its target receptor can guide modifications to improve potency and selectivity. For Zalunfiban, virtual screening techniques have been employed to optimize its structure for enhanced interaction with the receptor .
Molecular Structure Analysis

Zalunfiban's molecular structure is characterized by specific functional groups that facilitate its interaction with the glycoprotein IIb/IIIa receptor. The compound's chemical formula is not explicitly provided in the sources, but it is known to have a molecular weight that classifies it as a small molecule. The structure includes:

  • Key Functional Groups: These are essential for binding to the receptor and include carboxyl groups that interact with metal ions at the receptor site.
  • Three-Dimensional Conformation: The conformation of Zalunfiban allows it to effectively fit into the binding site of the glycoprotein IIb/IIIa receptor, which is critical for its antagonistic action .
Chemical Reactions Analysis

Zalunfiban undergoes various chemical reactions during its synthesis and when interacting with biological systems. Notably:

  • Binding Reactions: In vivo, Zalunfiban binds to the glycoprotein IIb/IIIa receptor, inhibiting platelet aggregation by preventing fibrinogen from binding to activated platelets.
  • Competitive Inhibition: The compound acts as a competitive inhibitor at the receptor site, which means it competes with natural ligands for binding .
Mechanism of Action

The mechanism of action of Zalunfiban involves its role as an antagonist of the glycoprotein IIb/IIIa receptor:

  • Inhibition of Platelet Aggregation: By binding to this receptor, Zalunfiban prevents platelet activation and aggregation, which are critical steps in thrombus formation during myocardial infarction.
  • Rapid Onset of Action: Clinical studies indicate that Zalunfiban exhibits a fast onset of action, achieving significant platelet inhibition within 5 to 15 minutes after administration .
Physical and Chemical Properties Analysis

Zalunfiban (dihydrochloride) exhibits several physical and chemical properties relevant to its function:

  • Solubility: It is soluble in dimethyl sulfoxide and saline solutions, facilitating its use in laboratory settings for testing.
  • Stability: The stability profile is essential for maintaining efficacy during storage and handling.
  • Potency: The compound demonstrates an inhibitory concentration (IC50) of approximately 45 nM against the glycoprotein IIb/IIIa receptor, indicating high potency .
Applications

Zalunfiban has several scientific applications:

  • Therapeutic Use in Cardiology: It is primarily being investigated for use in acute coronary syndromes, particularly in patients experiencing ST-segment elevation myocardial infarction.
  • Research Tool: As a selective antagonist, it serves as a valuable tool in research settings to study platelet function and thrombus formation mechanisms.
Mechanistic Pharmacology of αIIbβ3 Receptor Antagonism

Structural Determinants of Zalunfiban-Integrin Binding Dynamics

Zalunfiban dihydrochloride (chemical name: (R)-2-(4-(quinolin-4-yl)-1-((5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)piperazin-2-yl)ethan-1-ol dihydrochloride) represents a structural departure from conventional integrin antagonists through its distinctive molecular architecture. The compound features a quinoline moiety that serves as the primary metal coordination domain instead of the acidic carboxyl group characteristic of traditional arginine-glycine-aspartate mimetics [1]. This quinoline nitrogen coordinates the metal ion-dependent adhesion site magnesium ion through direct interaction, bypassing the typical aspartic acid carboxyl group engagement that characterizes first-generation antagonists [1] [9]. The molecular scaffold enables a unique binding pose where zalunfiban engages residue glutamic acid 220 on the β3 subunit through direct hydrogen bonding interactions, a binding mode confirmed via cryo-electron microscopy structural analysis [1].

The strategic displacement of the metal ion coordination mechanism allows zalunfiban to bind without inducing the conformational reorganization typically associated with partial agonist activity in other glycoprotein IIb/IIIa inhibitors. Traditional antagonists containing carboxyl groups trigger a cascade of structural changes beginning with coordination sphere reorganization at the metal ion-dependent adhesion site, followed by displacement of the β1-α1 loop (containing tyrosine 122), and culminating in hybrid domain swing-out and receptor extension [1] [9]. In contrast, zalunfiban's binding mode stabilizes the inactive conformation of αIIbβ3 by preventing the inward movement of the β1-α1 loop toward the metal ion-dependent adhesion site and maintaining the coordination geometry of both metal ion-dependent adhesion site and adjacent to metal ion-dependent adhesion site metal ions [1] [9].

Table 1: Structural Binding Characteristics of Zalunfiban at the αIIbβ3 Receptor

Structural ElementBinding FeatureFunctional Consequence
Quinoline moietyCoordinates metal ion-dependent adhesion site magnesium via nitrogen atomAvoids induction of high-affinity conformation
Piperazine-ethanol corePositions functional groups for optimal interaction with S1/S2 specificity pocketsEnhances binding specificity for αIIbβ3 over other integrins
Tetrahydro-naphthyridine groupForms hydrophobic interactions with β3 subunitContributes to binding stability and residence time
Protonated amine groupsForms salt bridges with aspartic acid 224Anchors compound in binding pocket
Absence of carboxyl groupPrevents interaction with serine 123 backbone nitrogenAvoids β1-α1 loop displacement

Virtual screening methodologies employing docking grid strategies centered on known antagonist binding sites identified zalunfiban precursors from large chemical libraries. Researchers utilized induced-fit docking with metadynamics rescoring to account for receptor flexibility, followed by molecular mechanics/generalized Born surface area binding free energy estimations to prioritize compounds with optimal interaction profiles [1]. This computational approach specifically targeted molecules capable of interacting with β3 glutamic acid 220 and αIIb aspartic acid 218 or aspartic acid 219 while lacking the traditional aspartic acid carboxyl group responsible for partial agonist effects [1].

Allosteric Modulation Patterns in Platelet Inhibition Pathways

Zalunfiban exerts its antiplatelet effect through a pure antagonism mechanism that fundamentally differs from the partial agonist behavior exhibited by traditional arginine-glycine-aspartate mimetic inhibitors. This distinction arises from zalunfiban's capacity to bind the αIIbβ3 receptor without triggering the allosteric transitions necessary for high-affinity ligand binding [1] [9]. Conventional antagonists induce a series of conformational changes beginning with the reorganization of the metal ion-dependent adhesion site coordination sphere, which subsequently triggers the inward movement of the β1-α1 loop and destabilization of the adjacent to metal ion-dependent adhesion site metal ion coordination [1]. This molecular rearrangement ultimately releases the α7-helix and enables the dramatic hybrid domain swing-out motion that characterizes the high-affinity, ligand-competent state [1].

The compound's quinoline-mediated coordination of the metal ion-dependent adhesion site magnesium ion, coupled with its interaction with β3 glutamic acid 220, circumvents the sequence of conformational changes typically induced by antagonists featuring carboxyl groups. This unique binding mechanism was experimentally verified through multiple techniques: antibody binding assays demonstrated absence of ligand-induced binding site epitope exposure; negative-stain electron microscopy confirmed lack of hybrid domain swing-out; and functional assays established that zalunfiban does not prime platelets for enhanced ligand binding [1] [9]. These findings collectively establish zalunfiban as a conformational stabilizer rather than an inducer of the activated receptor state.

Table 2: Conformational Effects of Zalunfiban Binding on αIIbβ3 Integrin

Conformational ParameterEffect of ZalunfibanEffect of Traditional Antagonists
Metal ion-dependent adhesion site coordinationMaintains native coordination geometryDisrupts coordination sphere
β1-α1 loop positionPrevents inward movementInduces displacement toward metal ion-dependent adhesion site
Adjacent to metal ion-dependent adhesion site stabilityPreserves metal ion interactionDestabilizes metal ion binding
Hybrid domain orientationClosed conformation maintainedSwing-out motion induced
Receptor extensionBent conformation preservedExtended conformation promoted
Transmembrane separationMinimal effectInduces dissociation

The allosteric decoupling achieved by zalunfiban translates into distinct pharmacological behavior at the cellular level. Unlike partial agonist antagonists that can paradoxically enhance certain platelet functions through inside-out signaling, zalunfiban demonstrates pure inhibition without evidence of priming effects [9]. This property is particularly relevant in the context of pathological thrombi formation, where platelet populations exhibit heterogeneous activation states. Zalunfiban's mechanism ensures uniform receptor occupancy without inadvertently activating subpopulations of platelets that might contribute to ongoing thrombus growth despite therapeutic intervention [1] [9].

Comparative Efficacy Profiling Against Second-Generation Glycoprotein IIb/IIIa Inhibitors

Pharmacodynamic comparisons between zalunfiban and established antiplatelet agents reveal distinctive efficacy profiles attributable to its unique mechanism. In head-to-head aggregation inhibition studies using light transmission aggregometry, zalunfiban demonstrated superior inhibition of thrombin receptor agonist peptide-induced platelet aggregation compared to P2Y12 antagonists like selatogrel at clinically relevant concentrations (p<0.05) [3] [4]. This differential effect is pharmacologically significant given that thrombin generation represents the earliest and most potent platelet activation pathway in acute thrombotic events, with preserved signaling despite potent P2Y12 inhibition [3] [7]. Zalunfiban achieved >80% inhibition of maximal aggregation in response to thrombin receptor agonist peptide at its maximum concentration compared to approximately 50% inhibition by selatogrel at equivalent exposure levels [4].

The onset kinetics of zalunfiban further differentiate it from other antiplatelet agents. Following subcutaneous administration, zalunfiban achieves greater than 80% inhibition of adenosine diphosphate-induced platelet aggregation within 15 minutes, with peak effects occurring by 30 minutes post-administration [7] [8]. This rapid inhibition profile exceeds the onset characteristics of even the fastest-acting P2Y12 inhibitors and positions zalunfiban as a promising candidate for prehospital intervention in ST-elevation myocardial infarction [6] [8]. The rapid inhibition is attributed to its high bioavailability following subcutaneous injection and immediate engagement with the αIIbβ3 receptor without requiring metabolic activation or navigating absorption barriers [7].

Table 3: Comparative Pharmacodynamic Profiles of Zalunfiban Versus Other Platelet Inhibitors

Pharmacodynamic ParameterZalunfibanIntravenous Glycoprotein IIb/IIIa InhibitorsP2Y12 Antagonists
Onset to >80% IPA15-30 minutes5-10 minutes30 minutes-4 hours
Duration of effect2-4 hours4-12 hours3-10 days
Thrombin receptor agonist peptide inhibition at maximum concentration>80%>90%<50%
Adenosine diphosphate inhibition at maximum concentration>85%>90%>80%
Effect on initial aggregation rate (slope)Significant reductionSignificant reductionModerate reduction
Bleeding risk half-life~1 hour2.5-8 hours6-60 hours

Molecular profiling reveals zalunfiban's selectivity advantages over first-generation glycoprotein IIb/IIIa inhibitors. While abciximab demonstrates cross-reactivity with αVβ3 and Mac-1 integrins (contributing to its increased bleeding risk and potential for leukocyte effects), zalunfiban exhibits approximately 200-fold greater selectivity for αIIbβ3 over αVβ3 [1] [8]. This selectivity profile stems from its specific engagement with residues unique to the αIIbβ3 binding pocket, particularly through interactions with the extended N-terminus of the β3 subunit [1]. The structural refinement of zalunfiban thus achieves enhanced target specificity while maintaining potent receptor antagonism, with half maximal inhibitory concentration values of 45 nanomolar against human platelet αIIbβ3 in functional assays [10].

The receptor occupancy dynamics of zalunfiban present another distinguishing feature relative to earlier glycoprotein IIb/IIIa inhibitors. Rather than inducing irreversible conformational changes or demonstrating extremely high-affinity binding like abciximab, zalunfiban exhibits competitive, dose-dependent inhibition with a dissociation half-time of approximately 60 minutes [8]. This balanced binding kinetics profile translates into sufficient duration to facilitate coronary reperfusion during percutaneous coronary intervention while minimizing the risk of prolonged bleeding complications. Clinical pharmacodynamic data indicate that platelet function normalizes within 4-6 hours following subcutaneous zalunfiban administration, creating a therapeutic window that aligns optimally with the timeline from first medical contact to post-percutaneous coronary intervention stabilization [6] [8].

Properties

Product Name

Zalunfiban (dihydrochloride)

IUPAC Name

2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide;dihydrochloride

Molecular Formula

C16H20Cl2N8O2S

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C16H18N8O2S.2ClH/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23;;/h5-6,8-9,18H,1-4,7,17H2,(H,20,25);2*1H

InChI Key

GVDRCFLSNUIMCT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN.Cl.Cl

Canonical SMILES

C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.